4-(3-methoxyphenyl)-2-oxobut-3-enoic acid

Description

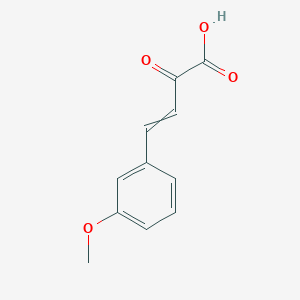

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid is a β-keto-enoic acid derivative characterized by a conjugated enone system (C=O and C=C bonds) and a 3-methoxyphenyl substituent at the C4 position. Its structure (Figure 1) confers unique electronic properties due to resonance stabilization between the carbonyl and double bond, while the methoxy group enhances solubility and influences reactivity through electron-donating effects.

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C11H10O4/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-7H,1H3,(H,13,14) |

InChI Key |

TZBQCGQSQBDNCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Sodium hydroxide in ethanol

Major Products Formed

Oxidation: 4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid

Reduction: 4-(3-methoxyphenyl)-2-hydroxybut-3-enoic acid

Substitution: 4-(3-substituted phenyl)-2-oxobut-3-enoic acid

Scientific Research Applications

4-(3-methoxyphenyl)-2-oxobut-3-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Group Substitution

- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic Acid (): The methoxy group is at the ortho position (C2) of the phenyl ring. Impact: Reduced resonance stabilization compared to the 3-methoxy isomer due to steric hindrance and altered electronic effects. The IR spectrum shows similar C=O stretches (~1724 cm⁻¹), but NMR chemical shifts differ (e.g., aromatic protons at δ 6.8–7.4 ppm) . Applications: Less explored in biological studies, but used in crystallography due to stable packing motifs.

Substituent Variations on the Phenyl Ring

a. Chlorophenyl Derivatives ():

- (E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic Acid (3l) and (E)-4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid (3m): Impact: Electron-withdrawing Cl substituents increase electrophilicity of the carbonyl group. IR spectra show stronger C=O absorption (~1730 cm⁻¹). Synthesis: Prepared at ~25°C, lower than the 3-methoxy derivative (215–221°C in ), indicating higher reactivity .

b. Methyl and Benzoyl Derivatives ():

- 4-(4-Methylphenyl)-2-oxobut-3-enoic Acid (2c): Methyl groups enhance lipophilicity but reduce solubility. IR/NMR: C=O stretches at ~1689 cm⁻¹; aromatic protons at δ 7.1–7.3 ppm.

- 3-(4-Methoxybenzoyl)-4-(4-methoxyphenyl)-2-oxobut-3-enoic Acid (2b): Additional benzoyl group increases molecular rigidity. IR shows multiple C=O peaks (1724, 1690 cm⁻¹) due to conjugated carbonyls .

Heterocyclic and Bulky Substituents

- trans-4-(3-Hydroxy-benzo[b]thiophen-2-yl)-2-oxobut-3-enoic Acid (): A benzo[b]thiophene substituent introduces sulfur-based heterocyclic properties.

- (E)-4-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic Acid (): Bulky tert-butyl groups create steric hindrance, reducing reaction rates. The phenolic -OH group enables antioxidant activity .

Multiple Methoxy Substitutions

- (3E)-4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic Acid (): Two methoxy groups amplify electron-donating effects, lowering the pKa of the carboxylic acid (increased acidity). Applications: Explored in polymer chemistry for UV-absorbing properties .

Data Tables

Table 1: Structural and Spectral Comparison

Biological Activity

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid, an aromatic ketone, is recognized for its diverse biological activities. This compound features a methoxy group attached to a phenyl ring and is linked to a butenoic acid moiety, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activities, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C11H10O4

- Molecular Weight : Approximately 206.19 g/mol

The structural uniqueness of this compound allows it to interact with various biological targets, influencing metabolic pathways and exhibiting significant biological effects.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential application in developing new antimicrobial agents.

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further exploration in cancer therapy.

Enzyme Inhibition

This compound acts as an enzyme inhibitor, impacting various metabolic pathways. Its ability to inhibit specific enzymes could lead to therapeutic applications in metabolic disorders. Detailed interaction studies have revealed how this compound binds to enzyme active sites, altering their function and influencing biochemical processes within cells.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound binds to enzymes, modulating their activity.

- Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.

Investigation of Anticancer Properties

In another study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The researchers noted that the compound triggered apoptosis through caspase activation pathways, providing insights into its mechanism as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 4-Hydroxy-3-methoxyphenylacetic acid | Lacks the unsaturated carbon chain present in the target compound |

| 4-Methoxyphenylacetic acid | Does not contain a carbonyl group |

| 3-Methoxybenzoic acid | Lacks the butenoic acid moiety |

The structural arrangement of this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.